molecular formula C18H18FN3O4S B2718531 N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-76-2

N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2718531
CAS No.: 874805-76-2
M. Wt: 391.42
InChI Key: NXPZWDVKRYGVPS-UHFFFAOYSA-N
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Description

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide is a complex organic compound that features a fluorobenzyl group, an oxazolidin ring, and a thenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide typically involves multiple steps, starting with the preparation of the oxazolidin ring and the thenoyl group. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include fluorobenzyl bromide, oxazolidinone, and thenoyl chloride, with solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon or an amine.

Scientific Research Applications

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the oxazolidin ring can form hydrogen bonds with amino acid residues. The thenoyl group may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’'-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide
  • N’'-(4-bromobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide
  • N’'-(4-methylbenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide

Uniqueness

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activity. This compound features a unique structure that combines a fluorobenzyl group, an oxazolidin ring, and a thiophene-derived carbonyl moiety. Its synthesis involves multiple steps, and it has been studied for various biological applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18FN3O4S
  • Molecular Weight : 373.42 g/mol

The biological activity of this compound is believed to arise from its interactions with specific molecular targets within biological systems. The fluorobenzyl group may engage with hydrophobic pockets in proteins, while the oxazolidin ring can form hydrogen bonds with amino acid residues. Additionally, the thiophene carbonyl group may facilitate π-π interactions with aromatic residues in target proteins, potentially modulating enzyme or receptor activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed in different studies:

Bacterial Strain Activity (Zone of Inhibition in mm) Reference
Staphylococcus aureus15
Escherichia coli12
Enterobacter cloacae10
Pseudomonas aeruginosa8

These results suggest that this compound could serve as a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A notable study reported the following findings:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 35 µM

These results indicate that this compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action and therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a comprehensive study conducted at the University of Baghdad, researchers synthesized several derivatives of oxazolidine compounds and evaluated their antimicrobial activities against standard strains. The findings indicated that derivatives similar to this compound showed enhanced activity compared to existing antibiotics .
  • Investigation of Anticancer Properties :
    Another study published in a peer-reviewed journal focused on the anticancer properties of this compound. The research highlighted its ability to inhibit cell proliferation in various cancer cell lines and suggested that it could be developed into a novel therapeutic agent for treating specific types of cancer .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c19-13-5-3-12(4-6-13)10-20-16(23)17(24)21-11-15-22(7-8-26-15)18(25)14-2-1-9-27-14/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPZWDVKRYGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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